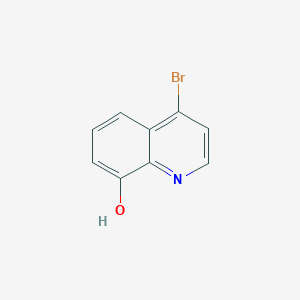

4-Bromoquinolin-8-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBUFEUMIIGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327644 | |

| Record name | 4-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139399-63-6 | |

| Record name | 4-Bromo-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139399-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-8-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-Bromoquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in readily available literature, this document outlines two plausible multi-step synthetic routes, commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and visualizations of the reaction pathways are provided to facilitate a comprehensive understanding for researchers in the field.

Core Synthetic Pathways

Two primary synthetic strategies have been devised for the synthesis of this compound. The first pathway (Pathway A) employs the Conrad-Limpach reaction to construct the quinoline core from a substituted aniline. The second pathway (Pathway B) involves the modification of a pre-synthesized quinoline derivative.

Pathway A: Conrad-Limpach Synthesis from o-Bromoaniline

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines.[1][2] This pathway involves a two-step process starting with the condensation of an aniline with a β-ketoester, followed by thermal cyclization. To achieve the desired 8-bromo substitution, o-bromoaniline is used as the starting aniline.

Overall Reaction:

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Bromoquinolin-8-ol, also known as 8-Bromo-4-hydroxyquinoline (CAS No. 57798-00-2). Due to tautomerism, this compound can exist as 8-Bromoquinolin-4(1H)-one. This document consolidates available data on its synthesis, physical and chemical characteristics, and potential therapeutic applications, with a focus on its relevance to cancer research and drug development.

Core Chemical Properties

While experimental data for this compound is not extensively available in public databases, its fundamental properties can be summarized based on supplier information and predictive models.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 57798-00-2 |

| Appearance | Off-white to light brown solid |

| Boiling Point (Predicted) | 370.7 ± 22.0 °C |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.83 ± 0.40 |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthesis Protocol

A common synthetic route to 8-Bromo-4-hydroxyquinoline involves a multi-step process starting from 2-bromoaniline.

Experimental Protocol: Synthesis of 8-Bromoquinolin-4(1H)-one

This protocol outlines the synthesis of the tautomeric form of this compound.

Step 1: Condensation of 2-Bromoaniline

-

Suspend 2-Bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in 2-propanol (240 mL).

-

Heat the suspension to reflux for 1 hour.

-

After the reaction is complete, cool the mixture to 0 °C.

-

Collect the resulting light yellow solid product (35.0 g) by filtration.

Step 2: Cyclization

-

Suspend the solid obtained from Step 1 (10.0 g) in Dowtherm A (100 mL).

-

Heat the suspension at 210 °C for 1 hour.

-

After cooling, add hexane (100 mL) to the mixture.

-

Filter the precipitate to obtain 8-bromoquinolin-4(1H)-one (6.3 g).

Spectroscopic Data

Note: The following data is for 5,7-Dibromo-8-hydroxyquinoline and is intended for reference only.

| Spectroscopic Data for 5,7-Dibromo-8-hydroxyquinoline | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.89 (dd, J = 4.4, 1.2 Hz, 1H), 8.54 (dd, J = 8.4, 1.2 Hz, 1H), 7.96 (s, 1H), 7.65 (dd, J = 8.4, 4.4 Hz, 1H), 3.3 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.7, 148.9, 138.6, 136.9, 134.1, 126.8, 123.0, 110.3, 104.8 |

| IR (ν/cm⁻¹) | 3066, 2921, 1581, 1563, 1490, 1457, 1396, 1365, 1332, 1270, 1201, 1133, 933, 871, 806, 784, 723, 649 |

| Mass Spectrometry (EI-MS) | m/z (%): 303 (M⁺), 305 (M⁺+2), 301 (M⁺-2) in a characteristic isotopic pattern for two bromine atoms. |

Biological Activity and Therapeutic Potential

Brominated quinoline derivatives, particularly those with a hydroxyl group at the 8-position, have demonstrated significant potential as anticancer agents.[1][2] While specific studies on this compound are limited, research on analogous compounds provides valuable insights into its potential biological activities.

Anticancer Activity

Studies on various brominated 8-hydroxyquinolines have shown potent antiproliferative activity against a range of cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[1] The presence and position of the bromine and hydroxyl groups on the quinoline scaffold are crucial for their cytotoxic effects.[2]

Mechanism of Action

The anticancer mechanism of bromo-substituted quinolines is believed to involve multiple pathways:

-

Topoisomerase I Inhibition: Certain bromo-hydroxyquinolines have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[1][2] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately apoptosis.

-

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1]

-

Modulation of Signaling Pathways: Quinoline derivatives have the potential to interfere with critical cancer-related signaling pathways, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt, which are involved in cell proliferation, survival, and angiogenesis.

Visualizations

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinoline-based anticancer drug candidates.

References

An In-depth Technical Guide to 4-Bromoquinolin-8-ol (CAS No. 139399-63-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its chemical structure, featuring a quinoline core substituted with a bromine atom and a hydroxyl group, imparts a unique combination of physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of the bromo and hydroxyl moieties allows for diverse chemical modifications, enabling the exploration of its structure-activity relationships in various biological contexts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| CAS Number | 139399-63-6 | [1] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 134-135 °C | [2] |

| Boiling Point | 370.7 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.705 g/cm³ | [2] |

| LogP | 2.70 | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed route involves the bromination of a suitable quinoline precursor. The following is a detailed experimental protocol for its synthesis.

General Synthetic Scheme

The synthesis of 4-bromo-8-hydroxyquinoline can be conceptualized as a targeted bromination of an 8-hydroxyquinoline precursor. The precise reaction conditions are crucial to ensure the desired regioselectivity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol is based on established methods for the bromination of quinoline derivatives.[1]

Materials:

-

8-Hydroxyquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline (1 equivalent) in acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of 8-hydroxyquinoline derivatives has been extensively investigated for various therapeutic applications. Based on the activities of structurally related compounds, this compound is a promising candidate for further investigation in several areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties.[3][4] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I, and the modulation of critical signaling pathways.

Potential Signaling Pathway Involvement:

Based on the known activities of similar compounds, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.

References

An In-depth Technical Guide to the Molecular Structure of 4-Bromoquinolin-8-ol and Its Isomer 8-Bromoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromoquinolin-8-ol and its more prevalent isomer, 8-Bromoquinolin-4-ol. This document collates available quantitative data, details experimental protocols, and presents visual diagrams of synthetic pathways to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of a bromine atom and a hydroxyl group to the quinoline core can significantly modulate its physicochemical properties and biological activity. This guide focuses on two specific isomers: this compound and 8-Bromoquinolin-4-ol, providing a detailed analysis of their molecular characteristics.

Molecular Structure and Identification

The core structure of these compounds is a bicyclic aromatic heterocycle, quinoline, which consists of a benzene ring fused to a pyridine ring. The positioning of the bromo and hydroxyl substituents distinguishes the two isomers.

This compound

This isomer has the bromine atom at position 4 and the hydroxyl group at position 8 of the quinoline ring.

8-Bromoquinolin-4-ol

Conversely, this isomer features a bromine atom at position 8 and a hydroxyl group at position 4. It is important to note that 8-Bromoquinolin-4-ol can exist in tautomeric equilibrium with 8-Bromo-1H-quinolin-4-one.[1]

Table 1: Chemical Identifiers

| Identifier | This compound | 8-Bromoquinolin-4-ol |

| CAS Number | 139399-63-6 | 57798-00-2[2] |

| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO[2] |

| Molecular Weight | 224.05 g/mol | 224.05 g/mol [2] |

| IUPAC Name | This compound | 8-Bromoquinolin-4-ol |

| SMILES String | c1cc2c(c(c1)O)nccc2Br | Oc1ccnc2c(Br)cccc12[3] |

| InChI | InChI=1S/C9H6BrNO/c10-8-4-5-11-9-6(8)2-1-3-7(9)12/h1-5,12H | 1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)[2] |

| InChIKey | Not readily available | HLALMUWUZUGIGR-UHFFFAOYSA-N[2] |

Physicochemical and Crystallographic Data

Detailed experimental physicochemical data for this compound is scarce in the public domain. However, data for the closely related 4-Bromo-8-methoxyquinoline provides valuable insight into the core molecular geometry. For 8-Bromoquinolin-4-ol, more information is available.

Table 2: Physicochemical Properties of 8-Bromoquinolin-4-ol

| Property | Value |

| Physical Form | Solid[2] |

| Predicted Boiling Point | 370.7 ± 22.0 °C |

| Predicted Density | 1.705 ± 0.06 g/cm³ |

| Predicted pKa | 3.83 ± 0.40 |

Table 3: Crystallographic Data for 4-Bromo-8-methoxyquinoline (as a proxy for the this compound core structure) [4]

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| V (ų) | 892.05 (6) |

| Z | 4 |

| Temperature (K) | 150 (1) |

The crystal structure of 4-Bromo-8-methoxyquinoline reveals that the non-hydrogen atoms of the molecule are essentially co-planar.[4] This planarity is a key feature of the quinoline ring system and influences its intermolecular interactions.

Experimental Protocols: Synthesis

The synthesis of bromo-hydroxyquinolines can be achieved through several established synthetic routes.

Synthesis of 8-Bromoquinolin-4-ol via Gould-Jacobs Reaction

A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[5][6] This involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.

Experimental Workflow: Gould-Jacobs Synthesis of 8-Bromoquinolin-4-ol

Caption: Workflow for the Gould-Jacobs synthesis of 8-Bromoquinolin-4-ol.

Protocol:

-

Condensation: A mixture of 2-bromoaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically between 100-140°C. This leads to the formation of an anilidomethylenemalonate intermediate.[7]

-

Thermal Cyclization: The intermediate is then cyclized at a higher temperature (approximately 250°C) in a high-boiling point solvent such as diphenyl ether.[7][8] This step forms the quinoline ring.

-

Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate is saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating decarboxylates the intermediate to afford the final product, 8-bromoquinolin-4-ol.[9]

Synthesis of Bromo-hydroxyquinolines by Direct Bromination

Another approach involves the direct bromination of a hydroxyquinoline precursor. The regioselectivity of this reaction depends on the reaction conditions and the directing effects of the existing substituents.

Experimental Workflow: Direct Bromination of 8-Hydroxyquinoline

Caption: General workflow for the synthesis of bromo-8-hydroxyquinolines via direct bromination.

Protocol:

-

Reaction Setup: 8-Hydroxyquinoline is dissolved in a suitable solvent, such as chloroform.[10]

-

Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in chloroform, is added to the solution. The reaction is often carried out at a controlled temperature.[10]

-

Reaction Monitoring and Workup: The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed, dried, and the solvent is evaporated.[11]

-

Purification: The resulting mixture of brominated products is then purified, typically by column chromatography, to isolate the desired isomer(s).[11]

Spectroscopic Data

Table 4: Predicted and Representative Spectroscopic Data

| Spectroscopic Technique | This compound (Expected Features) | 8-Bromoquinolin-4-ol (Expected/Reported Features) |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The hydroxyl proton signal will be a broad singlet, with its chemical shift dependent on the solvent and concentration. | Aromatic protons in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be in the downfield region. | Aromatic carbons in the range of 110-160 ppm. The carbon attached to the hydroxyl group will appear at a lower field. |

| IR (cm⁻¹) | Broad O-H stretch around 3200-3600 cm⁻¹. C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br stretch typically below 800 cm⁻¹. | Broad O-H stretch around 3200-3600 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ range. |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at m/z 223 and 225 in an approximate 1:1 ratio, characteristic of a single bromine atom. | Molecular ion peak (M⁺) at m/z 223 and 225 with a characteristic isotopic pattern for bromine. |

Biological and Pharmacological Significance

Bromo-hydroxyquinoline derivatives are of significant interest in drug discovery. The 8-hydroxyquinoline scaffold is a known chelating agent and has been incorporated into compounds with a variety of biological activities.[10] The presence and position of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and influencing the compound's pharmacokinetic and pharmacodynamic properties. These compounds have been investigated for their potential as anticancer and antifungal agents.[12]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, identification, and synthesis of this compound and its isomer, 8-Bromoquinolin-4-ol. While comprehensive experimental data for this compound remains limited, information from related structures offers valuable insights. The provided synthetic protocols and workflows serve as a practical guide for researchers. The diverse biological potential of bromo-hydroxyquinolines underscores their importance as scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of these compounds.

References

- 1. 8-Bromoquinolin-4(1H)-one|CAS 57798-00-2 [benchchem.com]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 12. 8-Bromo-4-hydroxyquinoline [myskinrecipes.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Bromoquinolin-8-ol. Due to the limited availability of published experimental data for this specific isomer, this document focuses on predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows. The guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, characterization, and application of quinoline derivatives.

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline. The 8-hydroxyquinoline scaffold is a well-known chelating agent and a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position is expected to modulate the electronic properties and biological activity of the parent molecule. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds in research and development.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, structured for clarity and ease of comparison.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 - 10.0 | br s | - | OH |

| ~8.8 | d | ~4.5 | H-2 |

| ~7.6 | d | ~4.5 | H-3 |

| ~7.5 | dd | ~8.0, 1.5 | H-5 |

| ~7.4 | t | ~8.0 | H-6 |

| ~7.2 | dd | ~8.0, 1.5 | H-7 |

Predicted in a non-polar solvent like CDCl₃. The phenolic proton (OH) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-8 |

| ~148 | C-2 |

| ~138 | C-8a |

| ~136 | C-4 |

| ~128 | C-4a |

| ~125 | C-6 |

| ~122 | C-3 |

| ~118 | C-5 |

| ~112 | C-7 |

Predicted in a non-polar solvent like CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Strong | C=C and C=N stretch (aromatic rings) |

| ~1200 | Strong | C-O stretch (phenolic) |

| 800 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 223/225 | High | [M]⁺˙ (Molecular ion peak, characteristic 1:1 ratio for Br) |

| 144 | Medium | [M - Br]⁺ |

| 116 | Medium | [M - Br - CO]⁺ |

The molecular formula of this compound is C₉H₆BrNO, with a molecular weight of approximately 223.05 g/mol for the ⁷⁹Br isotope and 225.05 g/mol for the ⁸¹Br isotope.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan of the empty sample compartment (or KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solubility of 4-Bromoquinolin-8-ol: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-8-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative data in publicly available literature, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and offers insights based on the known solubility of structurally analogous compounds. This guide is intended to be a valuable resource for researchers, enabling them to effectively work with this compound and predict its behavior in various solvent systems.

Introduction

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications in materials science. The introduction of a bromine atom and a hydroxyl group to the quinoline scaffold, as in this compound, can significantly modulate its electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its solubility. A thorough understanding of its solubility profile is a critical first step in any research and development endeavor involving this compound.

While specific experimental data on the solubility of this compound is scarce, general principles of organic chemistry allow for reasoned predictions. The presence of the polar hydroxyl group suggests potential solubility in polar organic solvents, while the larger, more non-polar bromo-quinoline ring system indicates that solubility in non-polar solvents is also possible. The overall solubility will be a balance of these competing factors.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

In the case of this compound, the key structural features influencing its solubility are:

-

The Quinoline Ring: A largely aromatic and non-polar structure.

-

The Hydroxyl (-OH) Group: A highly polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

The Bromo (-Br) Group: An electronegative atom that introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted quinoline.

The interplay of these features suggests that this compound will exhibit moderate polarity. It is expected to be more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) than in non-polar hydrocarbon solvents (e.g., hexane).

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a solid compound.[2]

The Shake-Flask Method: A Standardized Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow:

Figure 1: Experimental Workflow for the Shake-Flask Method

Detailed Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Insights from Structurally Similar Compounds

In the absence of direct quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable qualitative and semi-quantitative insights.

Table 1: Qualitative Solubility of Structurally Similar Compounds

| Compound | Structure | Qualitative Solubility in Organic Solvents | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | A dibrominated isomer of 8-hydroxyquinoline. | Fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, toluene, and hexane. | [3] |

| 2-Phenylquinoline | The parent quinoline ring with a phenyl group, lacking bromo and hydroxyl substituents. | Good solubility in organic solvents. | [2] |

The data for 5,7-dibromo-8-hydroxyquinoline suggests that halogenated hydroxyquinolines can be soluble in a wide range of organic solvents, from polar aprotic to non-polar.[3] The good solubility of 2-phenylquinoline in organic solvents further supports the expectation that the quinoline core contributes favorably to solubility in such media.[2] Based on these analogs, it is reasonable to hypothesize that this compound will exhibit good solubility in moderately polar to polar aprotic organic solvents.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo Substituted 8-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-bromo substituted 8-hydroxyquinolines. Due to the specificity of the substitution pattern, experimental data for 4-bromo-8-hydroxyquinoline is limited in publicly accessible literature. Therefore, this guide also includes comparative data for other brominated 8-hydroxyquinoline isomers to provide a broader context for researchers. The information is presented in a structured format to facilitate easy comparison and reference.

Core Physical Properties

The physical properties of brominated 8-hydroxyquinolines are crucial for their application in drug development and materials science, influencing factors such as solubility, bioavailability, and reactivity. The following tables summarize the available quantitative data for 4-bromo-8-hydroxyquinoline and its isomers.

Table 1: General and Predicted Physical Properties of 4-Bromo-8-Hydroxyquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [2] |

| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.83 ± 0.40 | [2] |

| XlogP (Predicted) | 2.7 | [1] |

| CAS Number | 139399-63-6 | [3] |

Table 2: Experimental Melting Points of Bromo-substituted 8-Hydroxyquinolines

| Compound | Melting Point (°C) | Source |

| 5-Bromo-8-hydroxyquinoline | 127 | [4] |

| 7-Bromo-8-hydroxyquinoline | 138-143 | [5] |

| 5,7-Dibromo-8-hydroxyquinoline | 196-198 | [5] |

Spectroscopic Data

Table 3: Spectroscopic Data for Bromo-substituted 8-Hydroxyquinolines

| Compound | Spectroscopic Data | Source |

| 4-Bromo-8-hydroxyquinoline | ¹H NMR, IR, MS spectra are available through chemical suppliers. | [3] |

| 5,7-Dibromo-8-hydroxyquinoline | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.89 (dd, J=4.4, 1.2 Hz, 1H), 8.54 (dd, J=8.4, 1.2 Hz, 1H), 7.96 (s, 1H), 7.65 (dd, J=8.4, 4.4 Hz, 1H), 3.3 (s, 1H, -OH). ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 149.7, 148.9, 138.6, 136.9, 134.1, 126.8, 123.0, 110.3, 104.8. IR (ν/cm⁻¹): 3066, 2921, 1581, 1563, 1490, 1457, 1396, 1365, 1332, 1270, 1201, 1133, 933, 871, 806, 784, 723, 649. | [5] |

| 7-Bromo-8-hydroxyquinoline | ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.83 (dd, J=4.4, 1.6 Hz, 1H), 8.51 (dd, J=8.4, 1.2 Hz, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.59 (dd, J=8.4, 4.4 Hz, 1H), 7.10 (d, J=8.4 Hz, 1H), 3.3 (s, 1H, -OH). | [5] |

The parent compound, 8-hydroxyquinoline, exhibits characteristic IR bands for the hydroxyl group (~3600 cm⁻¹) and the C=N bond in the aromatic ring (~1600 cm⁻¹)[6][7]. UV-Visible spectra of 8-hydroxyquinoline and its derivatives are solvent-dependent[8][9].

Experimental Protocols

The following are summaries of experimental methodologies for the synthesis and characterization of bromo-substituted 8-hydroxyquinolines, based on published literature.

3.1. Synthesis of 8-Bromo-4-hydroxyquinoline [2]

-

Step 1: 2-Bromoaniline and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are suspended in 2-propanol and heated to reflux for 1 hour. The resulting solid product is collected by filtration after cooling.

-

Step 2: The solid from Step 1 is suspended in Dowtherm and heated at 210°C for 1 hour. After cooling, hexane is added, and the final product, 8-bromoquinolin-4(1H)-one, is obtained by filtration.

3.2. General Bromination of 8-Hydroxyquinoline [5]

This procedure can lead to a mixture of mono- and di-brominated products, which can be separated by chromatography.

-

A solution of bromine in a suitable solvent (e.g., acetonitrile or chloroform) is added to a solution of 8-hydroxyquinoline in the same solvent over a period of 5-10 minutes.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0°C to room temperature) for a specified duration (e.g., 1 hour to 1 day).

-

The resulting mixture is then worked up by washing with a sodium bicarbonate solution and drying over sodium sulfate.

-

The final products are isolated and purified, often by recrystallization.

3.3. Characterization Methods [5]

-

Thin Layer Chromatography (TLC): Performed on Merck silica F254 plates with visualization under UV light (254 nm).

-

Column Chromatography: Utilizes Merck 60 (70-230 mesh) silica gel.

-

Melting Point: Determined using a capillary melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

IR Spectroscopy: Recorded on an FT/IR instrument.

Workflow and Logical Relationships

4.1. General Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like a 4-bromo substituted 8-hydroxyquinoline.

Caption: General workflow for synthesis and characterization.

4.2. Thermodynamic Solubility Determination Workflow

Understanding the solubility of a compound is critical in drug development.[10] The following diagram outlines a standard procedure for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While comprehensive experimental data on the physical properties of 4-bromo-8-hydroxyquinoline remains sparse in public literature, the available predicted data and the experimental values for its isomers provide a solid foundation for researchers. The methodologies for synthesis and characterization are well-established, allowing for the generation of further data. This guide serves as a valuable resource for professionals in drug development and chemical research by consolidating the current knowledge and outlining the necessary experimental workflows.

References

- 1. PubChemLite - 4-bromo-8-hydroxyquinoline (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 2. 4-HYDROXY-8-BROMOQUINOLINE | 57798-00-2 [chemicalbook.com]

- 3. 4-BROMO-8-HYDROXYQUINOLINE(139399-63-6) 1H NMR [m.chemicalbook.com]

- 4. 5-Bromo-8-hydroxyquinoline 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. acgpubs.org [acgpubs.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 8-Hydroxyquinoline [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

Theoretical Investigations of 4-Bromoquinolin-8-ol: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromoquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold, presents a compelling subject for theoretical and computational analysis in the pursuit of novel therapeutic agents. While direct, comprehensive theoretical studies on this specific isomer are not extensively documented in publicly available literature, this guide synthesizes the current understanding of computational approaches applied to closely related quinoline derivatives. By examining the methodologies and findings from studies on its isomers and parent structures, we can construct a robust framework for the theoretical investigation of this compound, encompassing quantum chemical calculations, molecular docking simulations, and the prediction of its physicochemical and bioactive properties. This document serves as a technical guide, outlining established protocols and providing illustrative data to inform future research and drug development efforts centered on this promising molecule.

Introduction to this compound

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of a bromine atom and a hydroxyl group at positions 4 and 8, respectively, on the quinoline ring system is expected to modulate its electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its bioactivity. Theoretical studies are indispensable for elucidating these molecular-level characteristics and guiding the rational design of this compound-based drugs.

Methodologies for Theoretical Studies

A comprehensive theoretical investigation of this compound would typically involve a multi-faceted computational workflow. This section details the key experimental and computational protocols that are foundational to such a study, drawing parallels from research on analogous compounds.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.[1][2]

Experimental Protocol: Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).[3][4] This calculation is typically performed in the gas phase or with a solvent model to simulate physiological conditions.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman).

Data Presentation: Calculated Molecular Properties

The following table summarizes key quantum chemical properties that would be calculated for this compound, with illustrative values based on general knowledge of similar molecules.

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | Varies with method |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2-4 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -6.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | ~ 4.0 to 5.0 eV |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Atom-specific values |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. | Visualized as a 3D map |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This is crucial for understanding potential drug-target interactions.

Experimental Protocol: Molecular Docking Simulation

-

Target Selection and Preparation: A biologically relevant protein target is chosen (e.g., an enzyme or receptor implicated in a disease). The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein. The program calculates the binding affinity (docking score) for various poses.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

Data Presentation: Molecular Docking Results

The following table illustrates how docking results for this compound against a hypothetical protein target might be presented.

| Parameter | Description | Hypothetical Value |

| Protein Target | The specific protein used in the docking simulation. | e.g., EGFR Kinase |

| PDB ID | The Protein Data Bank identifier for the target structure. | e.g., 2J6M |

| Binding Affinity (kcal/mol) | The calculated free energy of binding for the most favorable pose. | -7.0 to -9.0 |

| Interacting Residues | The amino acid residues in the protein's binding site that interact with the ligand. | e.g., Lys745, Met793 |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the protein. | e.g., 2 (with Gln791) |

| Hydrophobic Interactions | Key non-polar interactions contributing to binding. | e.g., with Leu718, Val726 |

Visualizations of Theoretical Workflows and Molecular Structures

Visual representations are critical for understanding the complex data generated from theoretical studies. The following diagrams, created using the DOT language, illustrate key concepts.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical study of a small molecule.

Conclusion and Future Directions

While specific theoretical investigations on this compound are yet to be widely published, the established computational methodologies for related quinoline derivatives provide a clear and effective path forward. The combination of quantum chemical calculations and molecular docking simulations can offer profound insights into its structural, electronic, and biological properties. Such studies are crucial for identifying its potential as a therapeutic agent and for guiding synthetic efforts toward more potent and selective analogs. Future work should focus on performing these detailed theoretical analyses on this compound and validating the computational predictions with experimental data. This synergistic approach will undoubtedly accelerate the drug discovery and development process for this and other promising quinoline-based compounds.

References

Halogenated Quinolin-8-ols: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Halogenated derivatives of quinolin-8-ol represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structure, characterized by a pyridine ring fused to a phenol with halogen substitutions, imparts a wide range of biological activities. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their potential as antimicrobial, anticancer, and neuroprotective agents.

Core Biological Activities and Quantitative Data

The introduction of halogen atoms at various positions on the quinolin-8-ol scaffold profoundly influences their biological efficacy. The data presented below summarizes the quantitative measures of their activity against various cell lines and microorganisms.

Antimicrobial Activity

Halogenated quinolin-8-ols have demonstrated potent activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | 0.1 - 1.1 | [1] |

| Mycobacterium tuberculosis | 0.1 | [1] | |

| Candida albicans | 4 | [1] | |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | 10 | [1] |

| Staphylococcus aureus | 10 | [1] | |

| 7-amino-8-hydroxyquinoline derivatives | Staphylococcus aureus | 4 - 16 | [1] |

| Escherichia coli | 4 - 16 | [1] | |

| 7-(aryl)-8-hydroxyquinoline derivatives | Cryptococcus neoformans | 15.6 | [1] |

| Candida spp. | 62.5 | [1] | |

| Staphylococcus aureus | 2 - 20 | [1] | |

| Mycobacterium tuberculosis | 10 - 20 | [1] | |

| Unsubstituted 8-Hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 µM | [1] |

| Fungi and Yeast | 3.44 - 13.78 µM | [1] |

Anticancer Activity

The anticancer properties of halogenated quinolin-8-ols are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. Their ability to interfere with metal-dependent enzymes, such as matrix metalloproteinases (MMPs), plays a crucial role in their antitumor effects.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | A549 (Lung Carcinoma) | 5.8 | [2] |

| FL (Amnion) | 17.6 | [2] | |

| HeLa (Cervical Cancer) | 18.7 | [2] | |

| HT29 (Colon Adenocarcinoma) | 5.4 | [2] | |

| MCF7 (Breast Cancer) | 16.5 | [2] | |

| Hep3B (Hepatocellular Carcinoma) | >1000 | [2] | |

| 8-hydroxyquinoline derivatives (as MMP inhibitors) | Various cancer cell lines | 0.69–22 mM | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of these compounds.

Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol describes a common method for the dibromination of 8-hydroxyquinoline.

Materials:

-

8-hydroxyquinoline

-

Bromine

-

Chloroform (CHCl3)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Sodium Sulfate (Na2SO4)

-

Benzene

Procedure:

-

Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform.

-

Separately, prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.

-

Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring.

-

Continue stirring the mixture at room temperature for 1 hour. A yellow solid will precipitate.

-

Dissolve the resulting solid in 15 mL of chloroform.

-

Wash the organic layer with 5% sodium bicarbonate solution (3 x 15 mL).

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Crystallize the product from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.[3]

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Test compound (halogenated quinolin-8-ol)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile petri dishes

-

Sterile diluent (e.g., water, buffer)

Procedure:

-

Prepare a series of twofold dilutions of the test compound in a suitable solvent.

-

Melt the MHA and cool it to 50°C in a water bath.

-

For each concentration, mix a specific volume of the diluted compound with a defined volume of molten MHA in a sterile petri dish to achieve the final desired concentration. Allow the agar to solidify.[4]

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of 10^4 colony-forming units (CFU) per spot.

-

Spot the standardized bacterial suspension onto the surface of the agar plates containing different concentrations of the compound. A control plate without the compound should also be inoculated.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

Cytotoxicity Testing: MTS Assay

The MTS assay is a colorimetric method to assess cell viability.

Materials:

-

Cells to be tested

-

96-well plates

-

Complete cell culture medium

-

Test compound (halogenated quinolin-8-ol)

-

MTS solution (containing an electron coupling reagent like PES)

Procedure:

-

Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include wells with medium only (background) and cells with medium but no compound (negative control).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTS solution to each well.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (halogenated quinolin-8-ol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

-

Prepare various concentrations of the test compound and the positive control in the same solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or control to a defined volume of the DPPH working solution.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[8]

-

Measure the absorbance of each solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of halogenated quinolin-8-ols are underpinned by their interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Halogenated quinolin-8-ols can trigger programmed cell death in cancer cells through multiple pathways. One prominent mechanism involves the inhibition of the PI3K-Akt-mTOR signaling cascade, which is crucial for cell survival and proliferation.[9] Additionally, these compounds can activate the extrinsic apoptosis pathway by engaging death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 11. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromoquinolin-8-ol: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry and materials science. Due to a lack of documented historical discovery, this document focuses on plausible synthetic pathways, detailed experimental protocols, and the physicochemical properties of the compound and its key intermediates. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery, agrochemicals, and materials science. The unique electronic properties and the ability of the quinoline scaffold to interact with biological targets have led to the development of numerous quinoline-based therapeutic agents. This compound, with its specific substitution pattern, presents a unique scaffold for further functionalization and exploration of its biological and material properties. This guide outlines a proposed synthetic route, beginning from readily available starting materials, and provides detailed methodologies for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process, commencing with the construction of a substituted quinoline core, followed by functional group transformations. The general unavailability of a direct and selective bromination of 8-hydroxyquinoline at the 4-position necessitates a more strategic approach. The proposed pathway is as follows:

-

Nitration of Quinoline: Synthesis of 8-nitroquinoline from quinoline.

-

Bromination: Introduction of a bromine atom at the 4-position to yield 4-bromo-8-nitroquinoline.

-

Reduction: Conversion of the nitro group to an amino group to afford 8-amino-4-bromoquinoline.

-

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group to yield the final product, this compound.

This proposed pathway is illustrated in the logical relationship diagram below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for similar substrates and provide a practical guide for the synthesis of this compound and its intermediates.

Step 1: Synthesis of 8-Nitroquinoline

The nitration of quinoline yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which can be separated. The original synthesis of 8-aminoquinoline involved this nitration as the initial step.[1]

Methodology: A mixture of nitric acid and sulfuric acid is used to nitrate quinoline. The reaction is typically carried out at low temperatures to control the exothermicity. The resulting mixture of 5- and 8-nitroquinolines can be separated by fractional distillation or crystallization.

Step 2: Synthesis of 4-Bromo-8-nitroquinoline

This step involves the selective bromination of 8-nitroquinoline at the 4-position.

Methodology: A plausible method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like sulfuric acid. The reaction conditions need to be carefully controlled to favor substitution at the desired position.

Step 3: Synthesis of 8-Amino-4-bromoquinoline

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis.

Methodology: A common method for the reduction of nitroarenes is the use of a metal catalyst, such as iron, tin, or palladium, in the presence of an acid or a hydrogen source. For example, iron powder in the presence of acetic acid or ammonium chloride is an effective reducing system.

Step 4: Synthesis of this compound

The final step involves the conversion of the amino group of 8-amino-4-bromoquinoline into a hydroxyl group via a diazotization reaction followed by hydrolysis.

Methodology:

-

Diazotization: 8-Amino-4-bromoquinoline is treated with a solution of sodium nitrite in a strong acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is a good leaving group and is replaced by a hydroxyl group from the water in the reaction mixture, yielding this compound. The product can then be isolated by extraction and purified by crystallization.

Data Presentation

The following tables summarize the key physical and chemical data for this compound and its proposed synthetic intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| This compound | C₉H₆BrNO | 224.06 | 139399-63-6 | White to off-white powder | 134-135 |

| 8-Amino-4-bromoquinoline | C₉H₇BrN₂ | 223.07 | Not available | - | - |

| 4-Bromo-8-nitroquinoline | C₉H₅BrN₂O₂ | 253.06 | Not available | - | - |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 607-35-2 | Yellow crystals | 88-90 |

Table 1: Physical Properties of this compound and Key Intermediates.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the final diazotization and hydrolysis step.

Caption: Generalized workflow for the final synthetic step.

Conclusion

While the historical discovery of this compound remains obscure, this guide provides a scientifically sound and plausible synthetic approach for its preparation. The detailed protocols, data tables, and visualizations are intended to equip researchers with the necessary information to synthesize and further investigate this promising compound. The unique substitution pattern of this compound offers numerous possibilities for the development of novel therapeutic agents and functional materials. Further research into its biological activity and material properties is highly encouraged.

References

Potential Research Areas for 4-Bromoquinolin-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoquinolin-8-ol is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 8-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological efficacy. This technical guide consolidates the available scientific information on related bromo and hydroxyquinoline derivatives to delineate promising research avenues for this compound. We present potential synthesis strategies, key areas of biological investigation, detailed experimental protocols for in vitro evaluation, and hypothesized signaling pathways, providing a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Quinoline, a bicyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural bioactive compounds. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological activities. Halogenation of the quinoline ring is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved cell permeability and bioavailability.

This compound combines these key structural features. While specific research on this exact molecule is limited, extensive studies on closely related analogues provide a strong rationale for investigating its potential in several key therapeutic areas. This guide will explore these potential research areas, drawing on data from analogous compounds to provide a comprehensive framework for future studies.

Potential Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely starting from a substituted aniline or a pre-formed quinoline ring. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of substituted quinolines.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 8-Methoxy-4-quinolone

This step can be achieved via a Conrad-Limpach reaction.

-

Materials: 2-methoxyaniline, diethyl malonate, diphenyl ether, sodium methoxide, ethanol, hydrochloric acid.

-

Procedure:

-

React 2-methoxyaniline with diethyl malonate in the presence of a catalytic amount of a suitable acid to form the corresponding anilinomaleate.

-

Heat the anilinomaleate intermediate in a high-boiling point solvent, such as diphenyl ether, to induce cyclization and formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

-

Saponify the ester with sodium hydroxide, followed by acidification and decarboxylation by heating to yield 8-methoxy-4-quinolone.

-

Step 2: Bromination of 8-Methoxy-4-quinolone

-

Materials: 8-Methoxy-4-quinolone, N-Bromosuccinimide (NBS), acetonitrile, benzoyl peroxide (initiator).

-

Procedure:

-

Dissolve 8-methoxy-4-quinolone in acetonitrile.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-bromo-8-methoxyquinoline.

-

Step 3: Demethylation to this compound

-

Materials: 4-bromo-8-methoxyquinoline, boron tribromide (BBr₃) or hydrobromic acid (HBr), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-bromo-8-methoxyquinoline in dry DCM under an inert atmosphere.

-

Cool the solution to 0°C and add a solution of BBr₃ in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by water.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Diagram of Proposed Synthesis Pathway for this compound

Caption: Proposed multi-step synthesis of this compound.

Potential Research Area 1: Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, protein kinases, and induction of apoptosis. The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially leading to better cell penetration and increased cytotoxic activity.

Quantitative Data from Analogous Compounds

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | ~7.8 | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | ~9.2 | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | ~6.7 | [1] |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | ~25.6 | [1] |

| 7-Bromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | ~15.4 | [1] |

| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | ~18.9 | [1] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | ~5.45 µg/mL | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | ~9.6 µg/mL | [2] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | ~7.8 µg/mL | [2] |

Potential Mechanisms of Anticancer Action

-

Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I or II, enzymes crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately apoptosis.

-

Induction of Apoptosis: this compound may induce programmed cell death through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, involving the activation of caspases.

-

Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. This compound could potentially inhibit key signaling kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT or MAPK pathways.

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized topoisomerase I inhibition-mediated apoptosis.

Experimental Protocols for Anticancer Evaluation

3.3.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, HeLa, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

3.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials: Cancer cells, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Flow cytometer.

-

Procedure:

-

Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Research Area 2: Antimicrobial Activity